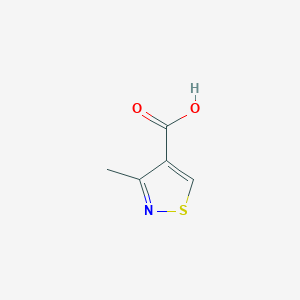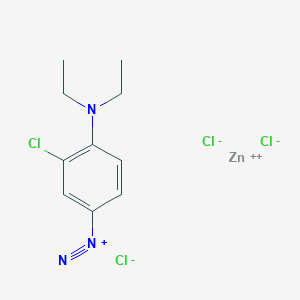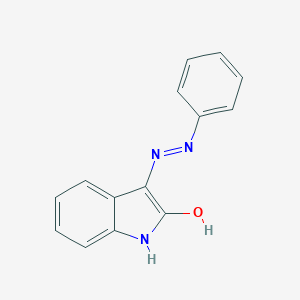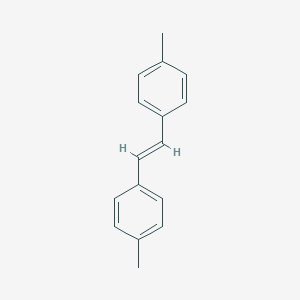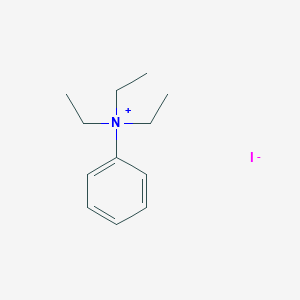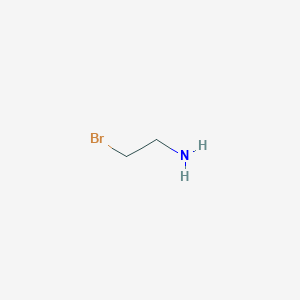
Stearic acid, trimethylene ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stearic acid, trimethylene ester is a type of fatty acid ester that is commonly used in scientific research. It is synthesized through a process that involves the reaction of stearic acid with trimethylene glycol. The resulting compound has a wide range of potential applications, including use as a surfactant, emulsifier, and lubricant. In
Mecanismo De Acción
The mechanism of action of stearic acid, trimethylene ester is not fully understood. However, it is believed to work by reducing surface tension and stabilizing emulsions and microemulsions. It may also act as a lubricant by reducing friction between surfaces.
Biochemical and Physiological Effects:
Stearic acid, trimethylene ester has not been extensively studied for its biochemical and physiological effects. However, it is generally considered to be non-toxic and safe for use in laboratory experiments. It is not known to have any significant effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Stearic acid, trimethylene ester has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. It is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, it has limitations in terms of its solubility and stability in aqueous solutions, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on stearic acid, trimethylene ester. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another potential direction is the exploration of its potential as a drug delivery system, particularly for hydrophobic drugs. Additionally, further research is needed to fully understand its mechanism of action and potential biochemical and physiological effects.
Métodos De Síntesis
Stearic acid, trimethylene ester is synthesized through the esterification reaction of stearic acid with trimethylene glycol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting compound is a white, waxy solid that is soluble in organic solvents like ethanol and acetone.
Aplicaciones Científicas De Investigación
Stearic acid, trimethylene ester has a wide range of potential applications in scientific research. It can be used as a surfactant in the preparation of emulsions and microemulsions, as well as in the synthesis of nanoparticles. It is also used as a lubricant in the production of polymers and plastics, as well as in the formulation of personal care products like shampoo and lotion.
Propiedades
Número CAS |
17367-44-1 |
|---|---|
Nombre del producto |
Stearic acid, trimethylene ester |
Fórmula molecular |
C39H76O4 |
Peso molecular |
609 g/mol |
Nombre IUPAC |
3-octadecanoyloxypropyl octadecanoate |
InChI |
InChI=1S/C39H76O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-38(40)42-36-33-37-43-39(41)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 |
Clave InChI |
UFASAALQMYZBEM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCCCOC(=O)CCCCCCCCCCCCCCCCC |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(4-boronophenoxy)phenyl]boronic Acid](/img/structure/B90971.png)

